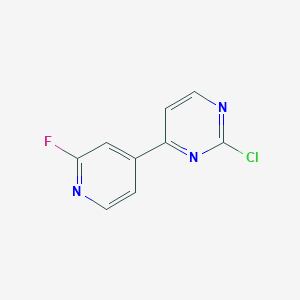

2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine

Description

Properties

IUPAC Name |

2-chloro-4-(2-fluoropyridin-4-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN3/c10-9-13-4-2-7(14-9)6-1-3-12-8(11)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEAZDLUUDWXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=NC(=NC=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348752 | |

| Record name | 2-chloro-4-(2-fluoropyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361147-25-3 | |

| Record name | 2-chloro-4-(2-fluoropyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Correspondence: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. While specific literature on this exact molecule is sparse, this document consolidates information on its core properties, proposes a detailed, field-proven synthetic methodology based on established chemical principles, and explores its potential applications in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical grounding and practical insights into the utility of this compound as a valuable building block for novel therapeutics.

Introduction and Core Compound Profile

This compound, identified by the CAS number 361147-25-3 , is a halogenated heterocyclic compound featuring a pyrimidine core substituted with a chloro group at the 2-position and a 2-fluoropyridin-4-yl moiety at the 4-position. The pyrimidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[] The unique electronic properties conferred by the nitrogen atoms in the pyrimidine ring, combined with the reactivity of the chloro substituent and the specific stereoelectronic features of the fluoropyridinyl group, make this molecule a highly attractive intermediate for the synthesis of complex molecular architectures.

The strategic placement of a chlorine atom at the C2 position of the pyrimidine ring provides a reactive handle for nucleophilic substitution or cross-coupling reactions. This allows for the introduction of diverse functional groups, enabling the exploration of a broad chemical space in the pursuit of bioactive compounds. The 2-fluoropyridinyl substituent is also of particular interest, as the incorporation of fluorine into drug candidates can significantly modulate their metabolic stability, binding affinity, and pharmacokinetic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings, from reaction work-ups to formulation and biological assays.

| Property | Value | Source |

| CAS Number | 361147-25-3 | BLDpharm[2] |

| Molecular Formula | C₉H₅ClFN₃ | Calculated |

| Molecular Weight | 209.61 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Solubility | Soluble in organic solvents such as DCM, THF, DMF (predicted) | Inferred from similar compounds |

| Melting Point | Not available in public literature | N/A |

| Boiling Point | Not available in public literature | N/A |

Synthesis and Purification: A Proposed Methodology

The proposed synthesis involves the Suzuki coupling of 2,4-dichloropyrimidine with (2-fluoropyridin-4-yl)boronic acid. The rationale for this approach lies in the differential reactivity of the two chlorine atoms on the pyrimidine ring. The chlorine at the C4 position is generally more susceptible to palladium-catalyzed cross-coupling than the chlorine at the C2 position, allowing for a regioselective reaction.[3][4]

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a generalized procedure and should be optimized for specific laboratory conditions. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

-

2,4-Dichloropyrimidine (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine, (2-fluoropyridin-4-yl)boronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture, followed by the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Conducting the reaction under an inert atmosphere prevents catalyst degradation and ensures optimal activity.

-

Degassed Solvents: Dissolved oxygen in the solvents can also lead to catalyst deactivation. Degassing the solvents prior to use is a critical step for reproducible results.

-

Base Selection: The base is essential for the activation of the boronic acid to the more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[10] Potassium carbonate is a commonly used and effective base for this purpose.

-

Microwave Irradiation: For optimization, microwave-assisted heating can be employed to significantly reduce reaction times and potentially improve yields, as has been demonstrated for similar Suzuki couplings of dichloropyrimidines.[3][4]

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its significant potential as a scaffold for the development of novel therapeutic agents. The pyrimidine core is a well-established pharmacophore with a broad spectrum of biological activities.[]

Kinase Inhibitors

A large number of kinase inhibitors approved for the treatment of cancer and inflammatory diseases are based on a substituted pyrimidine scaffold. The 2-chloro-4-arylpyrimidine motif is a common starting point for the synthesis of inhibitors targeting various kinases, including EGFR, CDK, and others. The chlorine at the C2 position can be readily displaced by amines to generate a library of 2-amino-4-arylpyrimidines, a key structural feature for ATP-competitive kinase inhibition.

Antiviral and Antimicrobial Agents

Pyrimidine derivatives are also integral to many antiviral and antimicrobial drugs. The ability to functionalize the 2-position of the pyrimidine ring allows for the introduction of moieties that can interact with key viral or bacterial enzymes.

Central Nervous System (CNS) Active Agents

The lipophilicity and hydrogen bonding capacity of the pyrimidine and fluoropyridine rings can be fine-tuned through further chemical modification, making this scaffold a candidate for the development of agents targeting CNS receptors and enzymes.

The general workflow for utilizing this compound in a drug discovery program is outlined below:

Caption: A typical drug discovery workflow starting from this compound.

Conclusion

This compound (CAS: 361147-25-3) is a promising and versatile building block for medicinal chemistry and drug discovery. While specific data on this compound is limited, its synthesis can be reliably achieved through established methods such as the Suzuki-Miyaura cross-coupling. The inherent reactivity of the 2-chloro substituent, combined with the favorable physicochemical properties imparted by the fluoropyridine moiety, makes it an ideal starting material for the generation of diverse chemical libraries for biological screening. Further investigation into the synthetic utility and biological activity of derivatives of this compound is warranted and holds the potential to yield novel therapeutic candidates.

References

-

Klančar, U., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(8), 2278. [Link]

-

Klančar, U., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

-

Laughlin, S. T., & Hartwig, J. F. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(16), 5543–5545. [Link]

-

PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]

- Google Patents. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.

- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]

-

Rao, S. V., et al. (2017). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. International Journal of Pharmaceutical Sciences and Research, 8(9), 3824-3828. [Link]

-

Chemchart. 6-(4-pyridinyl)-3(2H)-pyridazinone (78157-26-3). [Link]

-

Chemchart. 4-(pyridin-4-yl)pyrimidin-2-amine (66521-70-8). [Link]

- Google Patents.

-

PubMed Central. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

PubChem. 2-Chloro-4-fluoropyridine. [Link]

-

PubChem. 2-Chloro-5-fluoropyrimidine. [Link]

-

Matrix Fine Chemicals. 2-CHLORO-4-FLUOROPYRIDINE | CAS 34941-91-8. [Link]

-

Future Medicinal Chemistry. Virtual and augmented reality applications in medicinal chemistry. [Link]

-

Current Topics in Medicinal Chemistry. The use of the R language for medicinal chemistry applications. [Link]

-

PubMed. Virtual and augmented reality applications in medicinal chemistry. [Link]

Sources

- 2. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2-Fluoropyridine-4-boronic acid | CymitQuimica [cymitquimica.com]

- 8. 2-Fluoropyridine-4-boronic acid, 95%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 9. 401815-98-3|(2-Fluoropyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the field of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among the vast landscape of pyrimidine derivatives, 2-chloro-4-substituted pyrimidines are particularly valuable intermediates in the synthesis of complex molecules, especially in the development of kinase inhibitors for oncology.[2][3][4] The chlorine atom at the 2-position serves as a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution or cross-coupling reactions.[2][5]

This guide focuses on a specific, yet underexplored member of this class: 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine . The incorporation of a 2-fluoropyridinyl moiety at the 4-position introduces unique electronic properties and potential for novel interactions with biological targets. This document aims to provide a comprehensive overview of its physical and chemical properties, a plausible synthetic route based on established methodologies, and standard protocols for its characterization.

Molecular Structure and Physicochemical Properties

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source/Method |

| CAS Number | 361147-25-3 | [6] |

| Molecular Formula | C₉H₅ClFN₃ | [6][7] |

| Molecular Weight | 209.61 g/mol | [6][7] |

| Appearance | Likely a solid at room temperature | Inferred from similar structures |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water. | Inferred from structural characteristics |

Proposed Synthetic Pathway

While a specific, published synthesis for this compound is not readily found, a plausible and efficient route can be designed based on well-established reactions in pyrimidine chemistry. A common and effective strategy for the synthesis of 4-substituted-2-chloropyrimidines involves the reaction of 2,4-dichloropyrimidine with a suitable nucleophile or a cross-coupling partner.[2][5]

The proposed synthesis involves a Suzuki cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.

Caption: Proposed Suzuki cross-coupling synthesis of the target compound.

Detailed Synthetic Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-fluoropyridin-4-yl)boronic acid (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Base Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask, followed by the addition of a base, such as sodium carbonate (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

-

Choice of Reaction: The Suzuki cross-coupling is chosen for its high functional group tolerance and generally good yields in constructing biaryl systems. The reactivity difference between the two chlorine atoms on the 2,4-dichloropyrimidine typically favors substitution at the more reactive 4-position.

-

Catalyst and Base: A palladium(0) catalyst is essential for the catalytic cycle of the Suzuki reaction. The base is required to activate the boronic acid for transmetalation.

-

Solvent System: A biphasic solvent system like toluene/water is often used to dissolve both the organic and inorganic reagents.

Characterization and Quality Control

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques that should be employed.

Experimental Workflow for Characterization:

Caption: Workflow for the characterization of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique will provide information about the number and types of protons in the molecule. The expected spectrum would show distinct signals for the protons on the pyrimidine and pyridine rings, with characteristic chemical shifts and coupling constants.

-

¹³C NMR: This will confirm the carbon framework of the molecule.

-

¹⁹F NMR: This is crucial for confirming the presence and chemical environment of the fluorine atom on the pyridine ring.

2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, which will confirm its elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) should be observable in the mass spectrum.

3. High-Performance Liquid Chromatography (HPLC):

-

HPLC is the standard method for assessing the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of trifluoroacetic acid) should be used. The purity is determined by the area percentage of the main peak in the chromatogram.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block for the synthesis of novel bioactive molecules. Its structural features suggest its potential as a precursor for compounds targeting a range of biological pathways, particularly in the realm of kinase inhibition. The synthetic and characterization methodologies outlined in this guide provide a solid foundation for researchers to produce and validate this compound. Future work should focus on the experimental determination of its physicochemical properties, exploration of its reactivity in various chemical transformations, and its incorporation into screening libraries for drug discovery programs. The insights gained from such studies will undoubtedly contribute to the expanding role of substituted pyrimidines in the development of next-generation therapeutics.

References

-

Chemchart. 2,6-DIFLUOROPYRIDINE (1513-65-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

PubMed Central. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]

-

ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]

-

Chemchart. 6-(4-pyridinyl)-3(2H)-pyridazinone (78157-26-3). [Link]

- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Chemchart. 4-(pyridin-4-yl)pyrimidin-2-amine (66521-70-8). [Link]

-

Accounts of Chemical Research. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

- Google Patents.

-

National Institutes of Health. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. [Link]

-

LookChem. 2-氯-4-(2-氟吡啶-4-基)嘧啶的理化性质及危险特性(SDS). [Link]

-

PubMed Central. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]

-

PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

-

ResearchGate. Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 6. 361147-25-3|this compound|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

An In-depth Technical Guide to 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. While direct literature on this specific isomer is sparse, this document synthesizes available data from analogous structures and established principles of heterocyclic chemistry to offer expert insights into its properties, a robust synthetic protocol, and its potential applications.

Introduction and Compound Profile

This compound belongs to the pyridinyl-pyrimidine class of compounds, a scaffold that is a cornerstone in modern medicinal chemistry.[1][2] The pyrimidine ring is a critical pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisosteric replacement for phenyl rings.[3][4] The incorporation of a 2-fluoropyridine moiety introduces specific electronic properties and potential metabolic stability, making this compound a valuable intermediate for library synthesis and lead optimization programs.

The core structure features a pyrimidine ring substituted with a chlorine atom at the C2 position and a 2-fluoropyridin-4-yl group at the C4 position. The chlorine atom at the C2 position is the most significant reactive handle on the molecule, primed for nucleophilic aromatic substitution (SNAr), while the fluoro-substituted pyridine ring offers further points for interaction with biological targets.

Compound Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₅ClFN₃

-

Molecular Weight: 209.61 g/mol

-

CAS Number: 361147-25-3 (Note: This CAS number is cited by some suppliers but lacks extensive documentation in major chemical databases, warranting confirmation by analytical means upon acquisition.)

Physicochemical and Spectroscopic Properties

Direct experimental data for this compound is not extensively reported. However, by analyzing structurally related compounds, we can predict its likely properties. This table summarizes experimental data for key analogues to provide a scientifically grounded estimation.

| Property | 2-Chloropyrimidine[5][6] | 2-Chloro-4-(trifluoromethyl)pyrimidine | 2,4-Diamino-6-chloropyrimidine[7] | This compound (Predicted) |

| Appearance | Light yellow hygroscopic solid | Liquid | White to off-white crystalline powder | Off-white to light yellow solid |

| Molecular Weight | 114.53 g/mol | 182.53 g/mol | 144.56 g/mol | 209.61 g/mol |

| Melting Point (°C) | 63-66 | N/A (Boiling Point) | 198-202 | 150 - 180 |

| Boiling Point (°C) | 75-76 @ 10 mmHg | 60 @ 10 mmHg | 438.3 (Predicted) | > 350 (Predicted) |

| Solubility | Soluble in organic solvents | Soluble in organic solvents | Sparingly soluble in water | Soluble in DMSO, DMF; sparingly soluble in alcohols |

| 1H NMR | See reference | See reference | See reference | Aromatic protons expected in the δ 7.5-9.0 ppm range |

| 13C NMR | See reference | See reference | See reference | Signals for C-Cl (~160 ppm) and aromatic carbons expected |

| 19F NMR | N/A | ~ -68 ppm (CF₃) | N/A | A singlet or doublet expected for the C-F pyridine moiety |

Expert Rationale for Predictions: The prediction of a solid state with a relatively high melting point is based on the increased molecular weight, planarity, and potential for intermolecular interactions compared to the simpler, lower-melting 2-chloropyrimidine. The aromatic protons are expected to be in the deshielded region typical for nitrogen-containing heterocycles. Solubility is predicted based on the general behavior of polar, aromatic compounds.

Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most logical and efficient synthetic route to this compound is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9][10] This method is widely employed for the formation of C-C bonds between aryl halides and aryl boronic acids due to its high functional group tolerance and generally good yields. The key precursors are 2,4-dichloropyrimidine and (2-fluoropyridin-4-yl)boronic acid.

Experimental Workflow:

Caption: Proposed Suzuki-Miyaura coupling workflow.

Detailed Step-by-Step Methodology:

-

Reagent Preparation:

-

To a microwave-safe reaction vial, add 2,4-dichloropyrimidine (1.0 eq).

-

Add (2-fluoropyridin-4-yl)boronic acid (1.1 eq).[11][12][13][14]

-

Add potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq) as the base.

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[9]

-

-

Solvent Addition:

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

-

Reaction Execution:

-

Seal the vial and place it in a microwave reactor.

-

Heat the mixture to 100-120°C for 15-30 minutes. Monitor the reaction by TLC or LC-MS.

-

Causality Note: Microwave irradiation is often used to accelerate Suzuki couplings, reducing reaction times significantly compared to conventional heating.[9][15] The reaction is regioselective for the C4 position of 2,4-dichloropyrimidine, which is generally more reactive towards Suzuki coupling than the C2 position.[9][15]

-

-

Work-up:

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

-

Chemical Reactivity and Mechanistic Insights

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr) at the C2 position.[16][17][18] The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, facilitates the attack of nucleophiles on the carbon atom bearing the chlorine leaving group.

Nucleophilic Aromatic Substitution (SNAr):

This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Note: The DOT language above is a placeholder for a proper chemical structure diagram which cannot be rendered here. It illustrates the conceptual flow.

Caption: General mechanism for SNAr at the C2 position.

Typical Nucleophiles and Conditions:

-

Amines (Primary and Secondary): Reactions with amines are common and can often be performed by heating the reactants in a polar aprotic solvent like DMF or NMP, sometimes with the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Alkoxides (e.g., NaOMe, NaOEt): These strong nucleophiles typically react at lower temperatures in the corresponding alcohol as a solvent.

-

Thiols (e.g., NaSMe): Thiolates are soft nucleophiles that react readily with the C2 position.

Causality of Reactivity: The C2 position of the pyrimidine ring is flanked by two electronegative nitrogen atoms, which inductively withdraw electron density, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack.[16][19] This electronic arrangement also effectively stabilizes the negative charge in the Meisenheimer intermediate through resonance.

Applications in Drug Discovery and Medicinal Chemistry

Pyridinyl-pyrimidine derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.[1][20] this compound serves as a versatile starting material for the synthesis of molecules targeting a wide range of diseases.

-

Kinase Inhibitors: Many kinase inhibitors feature a 2-aminopyrimidine core, which mimics the adenine hinge-binding motif of ATP. The SNAr reaction with various amines allows for the rapid generation of libraries of potential kinase inhibitors for oncology and inflammatory diseases.[1]

-

Central Nervous System (CNS) Agents: The pyridine and pyrimidine heterocycles are common in drugs targeting CNS receptors and enzymes.[2][21]

-

Anti-Infective Agents: The pyrimidine scaffold is integral to numerous antibacterial, antiviral, and antifungal agents.[3]

The introduction of the 2-fluoropyridine moiety can be a strategic choice to modulate physicochemical properties such as pKa and lipophilicity, or to block a potential site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

References

-

Igarashi, T., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800. Available from: [Link]

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

Ramesh, S., Sundar, P. V., & Murti, V. V. S. (1978). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. Available from: [Link]

-

Sreeja, S., et al. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 22-30. Available from: [Link]

-

YouTube. (2019). Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Google Patents. (n.d.). CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

-

MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5764. Available from: [Link]

-

Wai, J. S., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]

-

ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-CHLORO-4-FLUOROPYRIDINE | CAS 34941-91-8. Retrieved from [Link]

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5). Available from: [Link]

-

ResearchGate. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]

- Google Patents. (n.d.). US8334383B2 - Regioselective preparation of substituted pyrimidines.

-

PubChem. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]

-

PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-72. Available from: [Link]

-

PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17551. Available from: [Link]

-

ResearchGate. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

- Google Patents. (n.d.). US4226995A - Preparation process of 2-chloro pyrimidine.

-

PubChem. (n.d.). 2-Chloro-4-(pyridin-3-yl)pyrimidine. Retrieved from [Link]

-

Patsnap. (n.d.). 2-chloropyrimidine patented technology retrieval search results. Retrieved from [Link]

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

PubChemLite. (n.d.). 2-chloro-4-(pyridin-3-yl)pyrimidine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloropyrimidine 95 1722-12-9 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Fluoropyridine-4-boronic acid | CymitQuimica [cymitquimica.com]

- 12. 401815-98-3|(2-Fluoropyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. 2-Fluoropyridine-4-boronic acid, 95%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 15. researchgate.net [researchgate.net]

- 16. zenodo.org [zenodo.org]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. sarchemlabs.com [sarchemlabs.com]

An In-depth Technical Guide to the Biological Significance of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine: A Keystone Intermediate in Modern Kinase Inhibitor Discovery

Foreword: The Unseen Importance of a Synthetic Intermediate

In the landscape of contemporary drug discovery, particularly within oncology, the final therapeutic agent often owes its existence to a series of meticulously designed, yet often unsung, chemical intermediates. 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine is a prime example of such a molecule. While not a therapeutic agent in its own right, its strategic design as a reactive building block makes it a molecule of profound interest to medicinal chemists and drug development professionals. This guide elucidates the intrinsic biological relevance of this compound, not through its direct activity, but through the potent biological functions of the molecules it is designed to create. The core value of this compound lies in its role as a versatile scaffold for the synthesis of targeted therapies, most notably kinase inhibitors.

Deconstructing the Scaffold: An Analysis of Inherent Chemical Potential

The structure of this compound is not a random assortment of chemical moieties. Each component is deliberately chosen to facilitate the synthesis of complex, biologically active molecules.

-

The Pyrimidine Core: The pyrimidine ring is a foundational structure in a vast number of biologically active compounds, including the nucleobases of DNA and RNA.[1] In medicinal chemistry, it is recognized as a "privileged scaffold," meaning it can bind to a wide range of biological targets with high affinity.[1] Its nitrogen atoms are excellent hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the active sites of many kinases.[2]

-

The Reactive 2-Chloro Group: The chlorine atom at the 2-position of the pyrimidine ring is the primary site of reactivity. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various amine-containing side chains, which are crucial for tuning the potency, selectivity, and pharmacokinetic properties of the final drug candidate.

-

The 2-Fluoropyridin-4-yl Moiety: The fluorinated pyridine ring at the 4-position of the pyrimidine core serves multiple purposes. The pyridine ring itself can engage in additional interactions within a target's active site. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can improve metabolic stability by blocking potential sites of metabolism. This strategic fluorination is a common tactic in modern drug design to enhance the overall properties of a drug candidate.

The combination of these features makes this compound a highly valuable starting material for the construction of libraries of potential kinase inhibitors.

The Primary Application: A Gateway to Kinase Inhibitors in Oncology

The vast majority of applications for chloropyrimidine-based intermediates are in the synthesis of kinase inhibitors for the treatment of cancer.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. By blocking the activity of specific kinases, these targeted therapies can halt tumor growth and progression.

The general synthetic utility of this compound in this context is illustrated in the workflow below.

Caption: Synthetic workflow utilizing the core scaffold to generate kinase inhibitors.

Targeting Epidermal Growth Factor Receptor (EGFR)

A significant number of pyrimidine-based inhibitors target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently mutated and overexpressed in various cancers, including non-small cell lung cancer.[4] The pyrimidine scaffold can effectively occupy the ATP-binding site of EGFR. The side chains introduced via the 2-chloro position are then designed to interact with specific amino acid residues in the kinase domain, conferring potency and selectivity.[4] Compounds synthesized from intermediates like this compound are often developed to overcome resistance to first-generation EGFR inhibitors.[4]

Targeting Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that are essential for cell division. Their overexpression is common in many human cancers, making them attractive therapeutic targets. Pyrimidine-based molecules have been successfully developed as Aurora kinase inhibitors.[5][6] The core pyrimidine structure again serves as the anchor in the ATP-binding pocket, while the appended side chains are optimized for potent and selective inhibition of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.[5][6]

Experimental Protocols: A Representative Synthetic Procedure

The following is a generalized, representative protocol for the nucleophilic aromatic substitution reaction that is central to the utility of this compound.

Objective: To synthesize a substituted aminopyrimidine derivative, a potential kinase inhibitor, from this compound.

Materials:

-

This compound

-

Desired amine (R-NH₂)

-

A suitable solvent (e.g., 1,4-dioxane, N,N-dimethylformamide, or isopropanol)

-

A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or potassium carbonate)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Step-by-Step Methodology:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

-

Solvent Addition: Add the chosen solvent to dissolve the starting material.

-

Addition of Reagents: Add the desired amine (1.1 to 1.5 equivalents) and the base (2.0 to 3.0 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically between 80°C and 140°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Extraction and Drying: The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2-amino-4-(2-fluoropyridin-4-yl)pyrimidine derivative.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This general procedure can be adapted and optimized for a wide variety of amine nucleophiles, allowing for the creation of a diverse library of compounds for biological screening.

Quantitative Data: Anticipated Biological Activity of Downstream Products

While there is no direct biological data for this compound, we can anticipate the potency of the kinase inhibitors synthesized from it based on published data for structurally related compounds. The following table provides representative IC₅₀ (half-maximal inhibitory concentration) values for pyrimidine-based kinase inhibitors against various cancer cell lines.

| Derivative Class | Target Kinase | Cancer Cell Line | Representative IC₅₀ (µM) |

| Substituted Aminopyrimidines | EGFR | HCT116 (Colon) | 89.24 ± 1.36[3] |

| Substituted Aminopyrimidines | EGFR | MCF7 (Breast) | 89.37 ± 1.17[3] |

| Pyrimidine-based compounds | Aurora A | - | >50% reduction in cMYC/MYCN at 1.0 µM[5][6] |

| 5-(2-Fluoropyridin-4-yl) derivatives | Multiple Kinases | Bladder Cancer | 8.4[7] |

| 5-(2-Fluoropyridin-4-yl) derivatives | Multiple Kinases | Prostate Cancer | 5.7[7] |

These values demonstrate that the pyrimidine scaffold, when appropriately substituted, can lead to compounds with potent anticancer activity in the low micromolar to nanomolar range.

Signaling Pathways: The Mechanism of Action of Resultant Kinase Inhibitors

The kinase inhibitors synthesized from this compound are designed to interfere with specific cell signaling pathways that are crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for these inhibitors.

Caption: EGFR signaling pathway and the inhibitory action of a kinase inhibitor.

By blocking the ATP binding site of EGFR, the kinase inhibitor prevents the downstream signaling cascade that ultimately leads to cancer cell growth and survival.

Conclusion: A Critical Component in the Drug Discovery Arsenal

This compound represents a confluence of strategic chemical design and a deep understanding of the biological targets in oncology. While its own biological activity is not the primary focus, its role as a versatile and reactive intermediate is paramount. This guide has demonstrated that its value is intrinsically linked to the potent and selective kinase inhibitors that can be synthesized from it. For researchers, scientists, and drug development professionals, understanding the potential of such core scaffolds is essential for the continued development of novel and effective targeted therapies for cancer and other diseases.

References

-

PubMed Central. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

-

ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry. [Link]

-

MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

- Google Patents.

-

PubMed Central. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]

- Google Patents. Pyrimidine or pyridine compounds and their, preparation method and medical usage - CN110054618A.

- Google Patents. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - CN103554036B.

-

ResearchGate. Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

- Google Patents.

-

PubMed. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN110054618A - Pyrimidine or pyridine compounds and their, preparation method and medical usage - Google Patents [patents.google.com]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine literature review

An In-Depth Technical Guide to 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. While direct literature on this specific molecule is sparse, this guide synthesizes established chemical principles and data from analogous structures to present a robust framework for its synthesis, characterization, and strategic application as a key building block in modern therapeutic design.

Introduction: The Strategic Value of the Fluoropyridinyl-Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and vital biological molecules like nucleobases.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a privileged scaffold in drug design.[1] Similarly, the incorporation of a fluorine atom into a pyridine ring offers profound advantages, including enhanced metabolic stability due to the strength of the C-F bond, increased binding affinity through modulation of electronic properties, and improved membrane permeability.[2][3]

The combination of these two pharmacophores into a single entity, This compound , creates a highly versatile and valuable intermediate. The 2-chloro substituent serves as a reactive handle for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of diverse functional groups and the rapid construction of compound libraries.[4] This guide elucidates a proposed synthetic pathway, predicts key physicochemical properties, and explores the potential of this molecule as a scaffold for developing next-generation therapeutics, particularly in oncology and immunology.

Proposed Synthesis: A Palladium-Catalyzed Cross-Coupling Approach

The most logical and efficient strategy for constructing the C-C bond between the pyrimidine and pyridine rings is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is particularly well-suited for this purpose due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acid derivatives.[5][6][7]

The proposed retrosynthesis disconnects the molecule at the C4-position of the pyrimidine, identifying 2,4-dichloropyrimidine and (2-fluoropyridin-4-yl)boronic acid as the key precursors.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Precursors

-

2,4-Dichloropyrimidine: This reagent is commercially available. If synthesis is required, it can be prepared from uracil by treatment with phosphorus oxychloride (POCl₃).

-

(2-Fluoropyridin-4-yl)boronic acid: This key intermediate can be synthesized from commercially available 4-bromo-2-fluoropyridine or 4-chloro-2-fluoropyridine via a lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established methods for the regioselective coupling at the C4 position of 2,4-dichloropyrimidine, which is significantly more reactive than the C2 position in Suzuki reactions.[5][6]

Reaction Scheme:

Caption: Proposed Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.0 equiv), (2-fluoropyridin-4-yl)boronic acid (1.1-1.2 equiv), and sodium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-2 mol%), to the flask under a positive pressure of nitrogen.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup and Purification: a. Cool the reaction mixture to room temperature and dilute with ethyl acetate. b. Wash the organic layer sequentially with water and brine. c. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Physicochemical Properties and Characterization

The following table summarizes the predicted properties and key analytical data for the title compound.

| Property | Predicted Value |

| Molecular Formula | C₉H₅ClFN₃ |

| Molecular Weight | 209.61 g/mol |

| Appearance | Off-white to pale yellow solid |

| 1H NMR | See detailed prediction below |

| 13C NMR | See detailed prediction below |

| 19F NMR | A single resonance characteristic of a 2-fluoropyridine |

| Mass Spec (EI) | M⁺ peak at m/z ≈ 209, with a characteristic M+2 isotope pattern for chlorine (approx. 3:1 ratio) |

Predicted NMR Spectroscopic Data

Confirmation of the structure relies heavily on NMR spectroscopy. The predicted chemical shifts (in ppm) and coupling constants (in Hz) are based on data from analogous fluoropyridine and pyrimidine structures.[8][9][10][11]

-

1H NMR (400 MHz, CDCl₃):

-

Pyrimidine H-6: ~8.8-8.9 ppm (d, J ≈ 5.5 Hz)

-

Pyrimidine H-5: ~7.6-7.7 ppm (d, J ≈ 5.5 Hz)

-

Pyridine H-6': ~8.3-8.4 ppm (d, J ≈ 5.0 Hz)

-

Pyridine H-5': ~7.9-8.0 ppm (dd, J ≈ 5.0, 2.0 Hz)

-

Pyridine H-3': ~7.5-7.6 ppm (s, broad)

-

-

19F NMR (376 MHz, CDCl₃):

-

13C NMR (101 MHz, CDCl₃):

-

Expect signals for 9 distinct carbon atoms. The carbon bearing the fluorine (C-2') will appear as a doublet with a large ¹JCF coupling constant (~240-260 Hz). Carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings.

-

Applications in Drug Discovery: A Versatile Scaffold

The title compound is an ideal starting point for constructing libraries of potential therapeutic agents. The 2-chloro group is primed for SNAr with a variety of nucleophiles (amines, alcohols, thiols), allowing for systematic exploration of the chemical space around the pyrimidine core. This strategy is widely used in the development of kinase inhibitors.

Caption: Use as a scaffold for kinase inhibitor libraries.

Many kinase inhibitors feature a substituted pyrimidine core that serves as a "hinge-binder," forming critical hydrogen bonds with the protein backbone. The fluoropyridine moiety can occupy a hydrophobic pocket and contribute to favorable binding interactions.

Protocol for Derivatization: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the reaction of the title compound with an amine, demonstrating its utility as a synthetic intermediate.

Step-by-Step Methodology:

-

Reagents: In a microwave vial, combine this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

-

Rationale: The pyrimidine ring is electron-deficient, making the 2-chloro position susceptible to nucleophilic attack. A base is required to neutralize the HCl generated during the reaction.[4]

-

-

Solvent: Add a polar aprotic solvent such as n-butanol, isopropanol, or DMF.

-

Reaction: Seal the vial and heat the mixture using a microwave reactor to 120-150 °C for 30-90 minutes. Alternatively, conventional heating at 100-120 °C for several hours can be employed.

-

Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the product via flash chromatography or preparative HPLC.

Conclusion

This compound represents a high-potential building block for medicinal chemistry and drug discovery. Although not extensively described in the current literature, its synthesis is highly feasible through robust and well-established methodologies like the Suzuki-Miyaura cross-coupling. Its structure combines the pharmacologically significant pyrimidine and fluoropyridine motifs with a reactive chlorine handle, making it an ideal scaffold for the rapid synthesis of diverse compound libraries targeting a range of biological targets, particularly protein kinases. This guide provides the foundational knowledge and practical protocols for researchers to synthesize, characterize, and effectively utilize this promising intermediate in their research endeavors.

References

-

Kralj, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 439. Retrieved from [Link]

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

Moss, W. B., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3891–3893. Retrieved from [Link]

-

Slezak, T. R., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3436. Retrieved from [Link]

-

Roe, A., et al. (1951). The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Derivatives. Journal of the American Chemical Society, 73(12), 5875–5876. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]

-

Hussain, A., et al. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. Retrieved from [Link]

-

Kralj, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Longley, D. B., et al. (2003). The oral fluorinated pyrimidines. Annals of Oncology, 14(3), 351–360. Retrieved from [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

-

Sci-Hub. (n.d.). The NMR spectra of some fluorinated pyridine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemistryOpen, 3(4), 143–148. Retrieved from [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. notes.fluorine1.ru [notes.fluorine1.ru]

- 9. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]

- 10. Sci-Hub. The NMR spectra of some fluorinated pyridine derivatives / Organic Magnetic Resonance, 1970 [sci-hub.ru]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic importance of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine. This compound represents a critical heterocyclic building block, combining the essential pharmacophores of a pyrimidine and a fluoropyridine. Such structures are integral to the development of targeted therapeutics, particularly in the realm of kinase inhibitors.[1][2][3] We will delve into a validated synthetic pathway, explaining the mechanistic rationale behind procedural choices and providing detailed, replicable protocols. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel pharmaceutical agents.

Introduction: The Strategic Value of Pyrimidine and Fluoropyridine Scaffolds

The pyrimidine ring is a cornerstone of medicinal chemistry. As a fundamental component of nucleobases in DNA and RNA, its structure is recognized by a vast array of biological systems.[2][4] This inherent bio-relevance has made pyrimidine derivatives a privileged scaffold in drug design, leading to numerous approved drugs across therapeutic areas including oncology, infectious diseases, and central nervous system disorders.[2][4] The nitrogen atoms in the pyrimidine ring act as key hydrogen bond acceptors, facilitating strong and specific interactions with protein targets.[2]

Similarly, the incorporation of fluorine into drug candidates is a widely employed strategy to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[5] The 2-fluoropyridine moiety, in particular, offers a unique electronic profile that can enhance target engagement. The discovery of this compound provides chemists with a versatile intermediate where the 2-chloro substituent serves as an efficient chemical handle for subsequent elaboration via nucleophilic aromatic substitution (SNAr) reactions.[1]

This guide will focus on a robust and logical synthetic approach to this valuable compound, breaking down the process into a logical, two-step sequence.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the C2-Cl bond, leading back to the corresponding pyrimidin-2-ol (or its keto tautomer, pyrimidin-2-one). This transformation is a classic and reliable method in heterocyclic chemistry. The pyrimidin-2-ol intermediate can then be conceptually disconnected to reveal simpler, commercially available starting materials. This strategic pathway is outlined below.

Caption: Retrosynthetic pathway for the target compound.

Synthesis Pathway and Experimental Protocols

The forward synthesis follows the logic of the retrosynthetic analysis. The core of the strategy is the initial construction of the 4-substituted pyrimidin-2-ol ring system, followed by a robust chlorination step.

Caption: Overall synthetic workflow.

Step 1: Synthesis of 4-(2-fluoropyridin-4-yl)pyrimidin-2-ol

The formation of the pyrimidine ring is a cornerstone of heterocyclic synthesis. While various methods exist, a common and effective approach involves the condensation of a 1,3-dicarbonyl compound (or a vinylogous equivalent) with an amidine. For the synthesis of our specific intermediate, a reliable method would involve the reaction of 3-(dimethylamino)-1-(2-fluoropyridin-4-yl)prop-2-en-1-one with guanidine.

Protocol 1: Synthesis of the Pyrimidin-2-ol Intermediate

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guanidine hydrochloride (1.1 equivalents) and sodium ethoxide (1.2 equivalents) in absolute ethanol.

-

Reaction Initiation: Stir the mixture at room temperature for 30 minutes to form free guanidine.

-

Addition of Enone: Add a solution of 3-(dimethylamino)-1-(2-fluoropyridin-4-yl)prop-2-en-1-one (1.0 equivalent) in absolute ethanol to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize carefully with a dilute acid (e.g., 1M HCl) until the pH is approximately 7.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol.

-

Drying: Dry the isolated white to off-white solid under vacuum to yield 4-(2-fluoropyridin-4-yl)pyrimidin-2-ol. The product can be used in the next step without further purification if purity is deemed sufficient by TLC or ¹H NMR.

Step 2: Chlorination of 4-(2-fluoropyridin-4-yl)pyrimidin-2-ol

The conversion of a pyrimidin-2-ol to a 2-chloropyrimidine is a standard transformation, most effectively achieved using phosphorus oxychloride (POCl₃).[6][7]

Mechanistic Insight: The pyrimidin-2-ol tautomerizes to the more abundant pyrimidin-2-one form. The lone pair on the carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃, forming a complex. This process effectively turns the hydroxyl group into an excellent leaving group. A chloride ion, either from POCl₃ itself or from the reaction byproducts, then acts as a nucleophile, attacking the C2 position of the pyrimidine ring and displacing the activated oxygen species to yield the desired 2-chloropyrimidine.

Protocol 2: Synthesis of this compound

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add 4-(2-fluoropyridin-4-yl)pyrimidin-2-ol (1.0 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. A catalytic amount of a tertiary amine such as N,N-dimethylaniline (0.1 equivalents) can be added to accelerate the reaction, although it is often successful without.

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) and stir for 3-5 hours. The reaction should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood.

-

Neutralization: Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of a solid base like sodium bicarbonate or a concentrated aqueous solution of sodium hydroxide until the pH is between 7 and 8. Keep the mixture cool in an ice bath during neutralization.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound as a solid.

Characterization

The identity and purity of the final compound must be confirmed through standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Expect characteristic signals for the pyrimidine and pyridine ring protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. Key signals would include doublets and doublets of doublets in the aromatic region (7.0-9.0 ppm). |

| ¹³C NMR | Signals corresponding to each unique carbon atom in the molecule. The carbon attached to chlorine (C2) and the carbon attached to fluorine will show characteristic chemical shifts. |

| LC-MS | A single major peak in the liquid chromatogram indicating purity. The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₉H₅ClFN₃, MW ≈ 209.61 g/mol ). The characteristic isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) should be observed. |

| Melting Point | A sharp melting point range is indicative of high purity. |

Applications in Drug Development

The title compound is a valuable intermediate due to the reactivity of the 2-chloro group. This position is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, most commonly amines, to build more complex molecular architectures. This reaction is a cornerstone in the synthesis of many kinase inhibitors, where a substituted amine is linked to the pyrimidine core to interact with the hinge region of the kinase active site.[1][3][8]

Conclusion

The synthesis of this compound is a straightforward yet critical process for medicinal chemists. The two-step sequence involving pyrimidine ring formation followed by a robust chlorination protocol provides reliable access to this key building block. Understanding the mechanistic underpinnings of these reactions allows for rational optimization and troubleshooting. The availability of this intermediate empowers the rapid generation of diverse compound libraries, accelerating the discovery of new and effective therapeutic agents.

References

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Available at: [Link]

-

Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-4-fluoropyridine. National Institutes of Health. Available at: [Link]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Available at: [Link]

- Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

- Google Patents. (2012). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

-

Organic Syntheses. (n.d.). 2-Chloropyrimidine. Available at: [Link]

-

Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1143–1151. Available at: [Link]

-

ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Available at: [Link]

- Google Patents. (2011). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

- Google Patents. (2012). CN102079725B - Method for preparing 2-chloropyrimidine.

-

Matrix Fine Chemicals. (n.d.). 2-CHLORO-4-FLUOROPYRIDINE. Available at: [Link]

- Google Patents. (2015). CN104387328A - Method of preparing 2-chloropyrimidine.

- Google Patents. (n.d.). US4742060A - Heterocyclic compounds.

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

-

Gatas, N. M., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(15), 5859. Available at: [Link]

-

El-Naggar, A. M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(15), 10159–10182. Available at: [Link]

-

Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. Available at: [Link]

-

Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(8), 102283. Available at: [Link]

-

Bortolami, M., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. ACS Chemical Neuroscience, 12(21), 4090-4112. Available at: [Link]

-

PubMed. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]

Sources

- 1. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Validated Protocol for the Regioselective Synthesis of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine via Suzuki-Miyaura Cross-Coupling

Abstract

This application note provides a detailed, robust, and reproducible protocol for the synthesis of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine, a key heterocyclic building block in contemporary drug discovery. The synthetic strategy leverages a highly regioselective, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between commercially available 2,4-dichloropyrimidine and (2-fluoropyridin-4-yl)boronic acid. We elucidate the mechanistic rationale for the observed C4-position selectivity, provide a step-by-step experimental procedure, and offer guidance on reaction monitoring, product isolation, and characterization. This guide is intended for researchers in medicinal chemistry, process development, and synthetic organic chemistry.

Introduction and Scientific Rationale

Substituted pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutics, including kinase inhibitors like Gleevec and Crestor.[1] The targeted functionalization of the pyrimidine ring is therefore a critical task in the development of novel chemical entities. The title compound, this compound, serves as a versatile intermediate where the remaining chlorine atom at the C2 position can be subsequently displaced or coupled, allowing for the rapid generation of diverse compound libraries.

The chosen synthetic approach is the Suzuki-Miyaura cross-coupling, a powerful and versatile method for forming carbon-carbon bonds.[2][3] The key to this synthesis is the regioselective coupling at the C4 position of 2,4-dichloropyrimidine.

Causality of Regioselectivity: The pyrimidine ring is electron-deficient, which facilitates palladium-catalyzed cross-coupling reactions.[4] The chlorine atoms at the C2 and C4 positions exhibit different reactivities. The C4 position is significantly more electrophilic and susceptible to oxidative addition by the Pd(0) catalyst compared to the C2 position. This enhanced reactivity is attributed to the cumulative electron-withdrawing effects of the two ring nitrogens, which are more pronounced at the C4 and C6 positions. This inherent electronic bias allows for a highly selective mono-coupling reaction, which is crucial for the synthetic utility of this protocol.[1][4][5][6][7]

Reaction Scheme & Mechanism

Overall Transformation:

Simplified Suzuki-Miyaura Catalytic Cycle:

The reaction proceeds via a well-established catalytic cycle involving three key steps:

-